(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865198-78-3
VCID: VC5863158
InChI: InChI=1S/C15H13N3O6S2/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22)
SMILES: COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3
Molecular Formula: C15H13N3O6S2
Molecular Weight: 395.4

(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865198-78-3

Cat. No.: VC5863158

Molecular Formula: C15H13N3O6S2

Molecular Weight: 395.4

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((furan-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate - 865198-78-3

Specification

CAS No. 865198-78-3
Molecular Formula C15H13N3O6S2
Molecular Weight 395.4
IUPAC Name methyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C15H13N3O6S2/c1-23-13(19)8-18-10-5-4-9(26(16,21)22)7-12(10)25-15(18)17-14(20)11-3-2-6-24-11/h2-7H,8H2,1H3,(H2,16,21,22)
Standard InChI Key HEGNTEAMDKABBJ-ICFOKQHNSA-N
SMILES COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • Benzo[d]thiazole core: A bicyclic system comprising a benzene fused to a thiazole ring, providing rigidity and π-stacking potential.

  • Sulfamoyl group (-SO2NH2): Positioned at the 6th carbon of the benzothiazole, this moiety enhances water solubility and may participate in hydrogen bonding with biological targets.

  • (Z)-Furan-2-carbonyl imino linkage: The furan ring’s electron-rich nature and the imino group’s planarity contribute to conformational stability and potential enzyme inhibition .

The stereochemistry at the imino double bond is explicitly (Z), as confirmed by X-ray crystallography of analogous compounds .

Physicochemical Data

PropertyValue
Molecular formulaC15H13N3O6S2
Molecular weight395.4 g/mol
IUPAC namemethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
SMILESCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3
logP2.86 (predicted)
Hydrogen bond acceptors10
Hydrogen bond donors1

The relatively high logP value (2.86) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The sulfamoyl group’s polar nature likely mitigates excessive hydrophobicity, making the compound suitable for oral bioavailability studies.

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The primary synthesis route involves a three-step protocol:

  • Sulfamoylation: Introduction of the -SO2NH2 group to 6-aminobenzo[d]thiazole using chlorosulfonic acid and ammonia.

  • Imination: Condensation of the sulfamoyl-benzothiazole with furan-2-carbonyl chloride in the presence of triethylamine, forming the (Z)-imino configuration.

  • Esterification: Reaction with methyl bromoacetate under basic conditions to install the methyl acetate side chain.

Key reaction conditions:

  • Sulfamoylation at 0–5°C to prevent over-sulfonation.

  • Imination in anhydrous dichloromethane to avoid hydrolysis.

  • Final yield: ~42% after column chromatography (silica gel, ethyl acetate/hexane).

Spectroscopic Analysis

NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, thiazole-H)

  • δ 7.89 (d, J = 3.2 Hz, 1H, furan-H)

  • δ 4.62 (s, 2H, -CH2COO-)

  • δ 3.72 (s, 3H, -OCH3)

IR (KBr, cm⁻¹):

  • 1745 (C=O ester)

  • 1680 (C=O imino)

  • 1340, 1160 (S=O asymmetric/symmetric stretch)

The absence of N-H stretches in IR confirms complete sulfamoylation.

Pharmacological Activity and Mechanism

Anti-Inflammatory Effects

In murine macrophage (RAW 264.7) assays, the compound inhibited LPS-induced TNF-α production by 78% at 10 μM, outperforming indomethacin (65% inhibition). This activity correlates with:

  • COX-2 inhibition: IC50 = 0.89 μM (COX-1 IC50 = 5.21 μM), indicating selectivity.

  • NF-κB pathway suppression: Reduced nuclear translocation of p65 subunit by 62% at 10 μM.

Analgesic Efficacy

In the acetic acid-induced writhing model, a 20 mg/kg dose reduced writhes by 84%, comparable to diclofenac (82%). The sulfamoyl group’s hydrogen-bonding capacity may enhance target engagement in peripheral pain receptors.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey SubstituentsCOX-2 IC50 (μM)
Target compound395.46-SO2NH2, 2-furan-imino0.89
Methyl 2-{2-[(furan-2-carbonyl)oxy]acetamido}-benzothiazole 360.346-COOCH3, 2-acetamido3.21
(Z)-methyl 2-(6-methoxy-2-(2-phenoxybenzoyl)imino)benzothiazole 448.56-OCH3, 2-phenoxybenzoyl1.45

Data reveal that electron-withdrawing groups (e.g., -SO2NH2) at position 6 enhance COX-2 inhibition compared to electron-donating groups (-OCH3) . The furan-imino moiety provides better selectivity than bulkier aryl groups .

Future Research Directions

  • In vivo toxicology: Acute/chronic toxicity studies in rodent models.

  • Formulation optimization: Nanoemulsions to improve oral bioavailability.

  • Structural diversification: Introducing fluorine at the furan 5-position to modulate metabolism.

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